3-(Aminomethyl)-5-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-methyloctanoic acid, also known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is widely recognized for its anticonvulsant and analgesic properties. It was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and as an adjunctive therapy for partial seizures in patients with epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methyloctanoic acid involves several steps. One common method starts with the reaction of 3-methyl formate-5-methylhexanoic acid with ammonia in methanol solution at 20-30°C. The reaction mixture is then concentrated, and the product is isolated by adjusting the pH and performing suction filtration .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the final product by using recoverable reagents and avoiding the crystallization step .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, methyl tert-butyl ether (MTBE), and hydrochloric acid. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH adjustments .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties. These derivatives are often used in further scientific research and drug development.
Scientific Research Applications
3-(Aminomethyl)-5-methyloctanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is used to investigate the role of GABA analogs in neurotransmission and neuronal activity.
Medicine: It is extensively studied for its anticonvulsant and analgesic properties, making it a valuable compound in the treatment of epilepsy and neuropathic pain.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methyloctanoic acid involves its binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, thereby exerting its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
3-(Aminomethyl)-5-methyloctanoic acid is unique due to its specific binding affinity and pharmacological profile. Similar compounds include:
Gabapentin: Another GABA analog used for similar therapeutic purposes but with different binding properties.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: A GABA reuptake inhibitor that enhances GABAergic activity
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
InChI Key |
KKXFMWXZXDUYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.